![molecular formula C10H9ClF4N4O2 B4381372 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B4381372.png)
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced using reagents such as difluoromethyl iodide (CF2I2) or difluoromethyl sulfone (CF2SO2).
Chemical Reactions Analysis
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:
Scientific Research Applications
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE can be compared with other similar compounds, such as:
1-Phenyl-3,5-dimethylpyrazole: This compound has a similar pyrazole ring structure but lacks the chloro and difluoromethyl groups, resulting in different chemical properties and applications.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: This compound contains a chloro-substituted pyrazole ring but differs in the presence of a pyrimidine ring, leading to distinct biological activities.
3,5-Dimethyl-1H-pyrazole: This compound has a simpler structure with only methyl groups, making it less versatile in terms of chemical reactivity and applications.
Properties
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-chloropyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF4N4O2/c11-5-2-16-18(3-5)4-7(20)19-10(21,9(14)15)1-6(17-19)8(12)13/h2-3,8-9,21H,1,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZMWXXQJFKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)CN2C=C(C=N2)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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